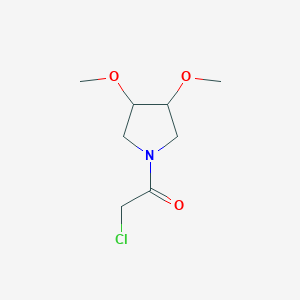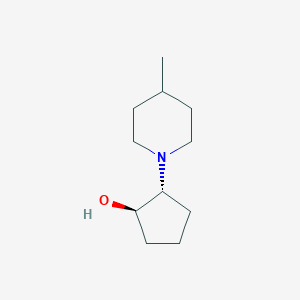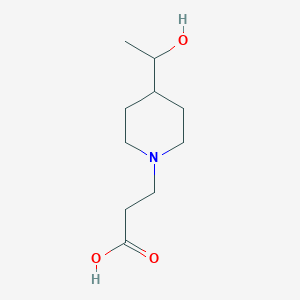
1-(3,4-二甲氧基吡咯烷-1-基)-2-氯乙酮
描述
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
β-内酰胺的合成
1-(3,4-二甲氧基吡咯烷-1-基)-2-氯乙酮: 被用于合成β-内酰胺,β-内酰胺是一类重要的抗生素。这包括青霉素类、头孢菌素类和碳青霉烯类。 该化合物作为这些抗生素的起始材料,在对抗细菌感染中至关重要 .
药物研究
在药物研究中,这种化学物质被用于开发具有潜在治疗作用的化合物。 它参与了合成可能具有抗真菌、抗疟疾和抗病毒特性的分子 .
化学生物学
研究人员在化学生物学中使用这种化合物来研究生物系统与合成化学化合物之间的相互作用。 它可以帮助理解新的药物的生化途径和作用机制 .
材料科学
在材料科学中,1-(3,4-二甲氧基吡咯烷-1-基)-2-氯乙酮可以作为开发具有独特性能的新材料的前体,这些材料可能在各种工业应用中发挥作用 .
有机合成
这种化合物是有机合成中的宝贵试剂,它被用于将吡咯烷部分引入更大更复杂的分子中。 这在天然产物和活性药物成分的合成中特别有用 .
分析化学
在分析化学中,它可以用作校准仪器或开发新的分析方法时的标准品或参照化合物,以确保结果准确可靠 .
催化
它可能在催化中找到应用,它可以用来提高化学反应的速率。 这在效率和选择性至关重要的工业过程中特别重要 .
环境科学
作用机制
The compound also contains a chloroacetyl group, which is a type of electrophilic group. This means it has a tendency to react with nucleophilic (electron-rich) sites in biological molecules, such as the sulfur atom in a cysteine residue of a protein . This can lead to the modification of the protein’s function.
生化分析
Biochemical Properties
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cysteine-reactive proteins, which are crucial in chemoproteomic and ligandability studies
Cellular Effects
The effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various signaling proteins and transcription factors, thereby altering gene expression patterns and metabolic flux . These changes can lead to significant alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain cysteine proteases by forming covalent bonds with the active site cysteine residues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one in laboratory settings are crucial for understanding its stability and long-term impact. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one vary with dosage. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential organ damage and disruption of normal physiological processes. These threshold effects are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting its pharmacokinetics and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects
属性
IUPAC Name |
2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-12-6-4-10(8(11)3-9)5-7(6)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCFBKFEIQLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)

![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
